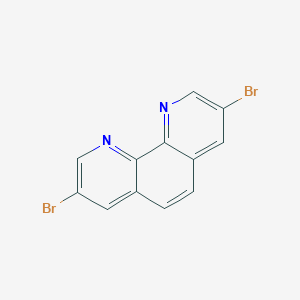

3,8-Dibromo-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,8-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWJREBUVYSPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903215 | |

| Record name | NoName_3838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100125-12-0 | |

| Record name | 3,8-Dibromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,8-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,10-phenanthroline is a key building block in the synthesis of a wide array of functional materials. Its C2 symmetry and the presence of reactive bromine atoms at the 3 and 8 positions make it a versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of the primary synthetic methodologies for obtaining this compound, with a focus on direct bromination techniques. Experimental protocols, quantitative data, and a generalized workflow are presented to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound has evolved from classical, multi-step procedures to more efficient direct bromination methods. While the Skraup synthesis represents a historical approach, it is often hampered by low yields, harsh reaction conditions, and the use of hazardous reagents.[1][2] Consequently, direct electrophilic bromination of the 1,10-phenanthroline (B135089) core has become the preferred route.

Direct Bromination of 1,10-Phenanthroline

Direct bromination of the electron-deficient 1,10-phenanthroline ring requires the use of a catalyst to facilitate the electrophilic substitution. Several effective systems have been developed, primarily utilizing sulfur chlorides in conjunction with pyridine.

1. Bromination using Sulfur Monochloride (S₂Cl₂):

This method involves the reaction of 1,10-phenanthroline with bromine in the presence of sulfur monochloride (S₂Cl₂) and pyridine.[1][3] The reaction proceeds smoothly to yield the desired this compound.[3]

2. Bromination using Sulfur Dichloride (SCl₂):

A more recent and reportedly more efficient method utilizes sulfur dichloride (SCl₂) as the catalyst.[1][4] This approach has been shown to produce this compound in good yields and can also be tuned to produce other brominated phenanthroline derivatives.[1][4]

3. Bromination of 1,10-Phenanthroline Hydrochloride Salt:

An alternative approach involves the bromination of 1,10-phenanthroline monohydrochloride monohydrate in a high-boiling solvent like nitrobenzene.[1][2] This method, however, has been reported to result in lower yields of the desired dibrominated product compared to the sulfur chloride-catalyzed methods.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Direct Bromination | 1,10-Phenanthroline | Br₂, S₂Cl₂, Pyridine | 1-Chlorobutane | Reflux | - | 34 | [1] |

| Direct Bromination | 1,10-Phenanthroline Monohydrate | Br₂, SCl₂, Pyridine | 1-Chlorobutane | 12 h | Reflux | 63 | [1] |

| Direct Bromination | 1,10-Phenanthroline Monohydrochloride Monohydrate | Br₂ | Nitrobenzene | - | 140°C | 17 | [1][2] |

| Direct Bromination | 1,10-Phenanthroline Monohydrate | Br₂, S₂Cl₂, Pyridine | 1-Chlorobutane | 6 h | Reflux | 50 | [5] |

Experimental Protocols

General Procedure for Direct Bromination using Sulfur Dichloride (SCl₂)

This protocol is adapted from a reported efficient synthesis of this compound.[1]

Materials:

-

1,10-Phenanthroline monohydrate

-

1-Chlorobutane

-

Sulfur dichloride (SCl₂)

-

Pyridine

-

Bromine (Br₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Chloroform (CHCl₃)

-

Saturated salt water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 1,10-phenanthroline monohydrate, 1-chlorobutane, pyridine, and sulfur dichloride.

-

Stir the mixture and slowly add bromine.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 12 hours.

-

After cooling to room temperature, carefully add a sodium hydroxide solution to neutralize the reaction mixture.

-

Extract the product into an organic solvent such as chloroform.

-

Wash the organic layer with saturated salt water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow of Synthesis

The following diagram illustrates the general experimental workflow for the direct bromination of 1,10-phenanthroline.

References

A Comprehensive Technical Guide to 3,8-Dibromo-1,10-phenanthroline: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dibromo-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry, materials science, and pharmaceutical research. Its unique electronic properties and reactive bromine substituents make it an ideal precursor for the synthesis of a wide array of functional molecules. This technical guide provides an in-depth overview of the physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in various chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂N₂ | [1] |

| Molecular Weight | 338.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 282 °C | [2] |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents such as chloroform (B151607).[3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [1] |

| UV-Vis Absorption | The parent 1,10-phenanthroline (B135089) exhibits absorption bands that are influenced by substitution and protonation.[5] | |

| Infrared (IR) | FTIR spectral data is available. | [6] |

| Mass Spectrometry | GC-MS data available. | [1] |

Experimental Protocols

Synthesis of this compound

A novel and efficient one-step synthesis of this compound has been reported, avoiding the hazardous reagents and low yields of the traditional Skraup synthesis.[7][8]

Materials:

-

1,10-Phenanthroline monohydrate

-

Sulfur dichloride (SCl₂)

-

Bromine

-

Sodium hydroxide (B78521) solution (18M)

-

Chloroform

-

Zeolite

-

Saturated salt solution

Procedure: [9]

-

To a reaction vessel purged with nitrogen, add 1,10-phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), and 1-chlorobutane (300mL).

-

Slowly add bromine (57g) to the mixture while stirring.

-

Heat the mixture under reflux for 6 hours.

-

After cooling to room temperature, add 18M sodium hydroxide solution (300mL) and chloroform (400mL) and stir for 1 hour.

-

Filter the mixture using a zeolite as a filter aid.

-

Separate the chloroform layer and wash it with a saturated salt solution.

-

Distill off the solvent.

-

Purify the residue by column chromatography to obtain this compound (yield: 50%).

Synthesis workflow for this compound.

Purification

The crude product from the synthesis can be purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol (B129727) in dichloromethane.[9] Recrystallization from a suitable solvent system can also be employed for further purification.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal for the synthesis of more complex functional molecules.[10]

General Protocol: [11]

-

In a flask under an inert atmosphere, dissolve this compound and the desired arylboronic acid in a suitable solvent (e.g., toluene).

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture at an appropriate temperature (e.g., 80°C) for a specified time (e.g., 12 hours).

-

After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

General workflow for Suzuki-Miyaura coupling.

-

To a solution of this compound in a suitable solvent (e.g., THF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine such as triethylamine.

-

Add the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After the reaction is complete, perform a standard workup and purify the product by chromatography.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its derivatives and metal complexes are extensively used as tools to probe such pathways. For instance, 1,10-phenanthroline-based complexes can act as DNA intercalators or enzyme inhibitors, thereby modulating cellular processes. The logical relationship for its utility in developing functional materials is depicted below.

Development of functional materials from this compound.

Conclusion

This compound is a cornerstone molecule for the synthesis of advanced materials and complex molecular architectures. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, provide a robust platform for innovation in materials science, catalysis, and medicinal chemistry. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound.

References

- 1. This compound | C12H6Br2N2 | CID 10991348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. This compound(100125-12-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. This compound | 100125-12-0 | Benchchem [benchchem.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,8-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,8-Dibromo-1,10-phenanthroline, a key building block in the synthesis of functionalized ligands, polymers, and materials with applications in coordination chemistry, catalysis, and optoelectronics. Due to the challenges in obtaining single crystals suitable for X-ray crystallography, this guide emphasizes computationally derived structural data from Density Functional Theory (DFT) calculations, supplemented with available spectroscopic and synthetic information. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction

This compound is a derivative of 1,10-phenanthroline (B135089), a heterocyclic aromatic compound widely recognized for its robust chelating ability with a variety of metal ions. The introduction of bromine atoms at the 3 and 8 positions significantly influences the electronic properties and reactivity of the phenanthroline core. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored properties.[1] The rigid and planar nature of the phenanthroline backbone makes its derivatives promising candidates for applications in materials science, particularly in the development of conjugated polymers and luminescent materials.[1]

Molecular Structure and Conformation

The definitive experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has proven to be challenging. Consequently, computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating its molecular geometry and conformational landscape.

Computational Modeling

DFT calculations are a powerful tool for predicting the ground-state electronic structure and geometry of molecules.[1] For this compound, geometry optimization is typically performed to locate the minimum energy conformation.

Logical Workflow for DFT-based Structural Analysis:

Figure 1: A generalized workflow for determining the optimized molecular structure of this compound using Density Functional Theory (DFT).

Predicted Molecular Geometry

Based on DFT calculations of phenanthroline and its derivatives, the following structural parameters for this compound can be predicted. The molecule is expected to be largely planar due to the aromatic nature of the fused ring system.

Table 1: Predicted Geometrical Parameters for this compound (Computationally Derived)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.42 |

| C-N | ~1.34 |

| C-H | ~1.08 |

| C-Br | ~1.90 |

| Bond Angles (°) | |

| C-C-C (in rings) | 118 - 122 |

| C-N-C (in rings) | ~117 |

| C-C-Br | ~120 |

| Dihedral Angles (°) | |

| Torsion within rings | Close to 0 |

Note: These are typical values derived from DFT studies on similar aromatic systems and should be considered as estimates in the absence of experimental crystallographic data.

The phenanthroline core is inherently rigid, and the primary conformational flexibility would arise from any potential out-of-plane distortions, which are expected to be minimal in the ground state.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for providing insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum: A ¹H NMR spectrum of this compound is available.[2] The aromatic region of the spectrum would show distinct signals for the protons on the phenanthroline core.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the molecule's symmetry, certain carbon signals would be equivalent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C2, C9 | ~9.2 | ~151 |

| C4, C7 | ~8.8 | ~137 |

| C5, C6 | ~7.7 | ~128 |

| C11, C12 | - | ~125 |

| C3, C8 | - | ~124 |

Note: These are approximate chemical shifts. Actual values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the molecule. The spectrum would be dominated by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic framework.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and efficient one-step procedure involves the direct bromination of 1,10-phenanthroline.[3]

Protocol: One-Step Bromination of 1,10-Phenanthroline [3]

-

A solution of 1,10-phenanthroline monohydrochloride monohydrate (10 g, 43 mmol) in nitrobenzene (B124822) (20 ml) is heated to 130-140 °C in a 250 ml 3-neck flask.

-

Bromine (3.3 ml, 64 mmol in 9.3 ml nitrobenzene) is added dropwise over 1 hour.

-

After the addition is complete, the reaction mixture is allowed to cool.

-

The product suspension is dissolved in dichloromethane (B109758) (10 ml) and purified by flash column chromatography on silica (B1680970) gel.

-

The product is eluted with a gradient of up to 10% methanol (B129727) in dichloromethane.

-

Evaporation of the solvent yields this compound as a white powder (yield: 17%).[3]

Synthesis Workflow:

Figure 2: A simplified workflow for the one-step synthesis of this compound.

Another effective method involves the use of sulfur dichloride (SCl₂) as a catalyst.[4]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable precursor in several areas of research and development:

-

Coordination Chemistry: It serves as a ligand to form stable complexes with a wide range of transition metals. These complexes are investigated for their catalytic, photochemical, and sensing properties.[1]

-

Materials Science: It is a key monomer in the synthesis of π-conjugated polymers.[1] These polymers exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

-

Organic Synthesis: The bromine atoms act as excellent leaving groups, allowing for a variety of cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This enables the synthesis of a diverse range of functionalized phenanthroline derivatives.

Signaling Pathway of Synthetic Utility:

Figure 3: The synthetic utility of this compound as a precursor for various functional materials.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and the desirable properties of its derivatives. While experimental determination of its precise solid-state structure has been elusive, computational chemistry provides a robust framework for understanding its molecular geometry and conformation. This guide has summarized the key structural features based on theoretical predictions and has provided an overview of its spectroscopic characterization and synthetic methodologies. The continued exploration of this molecule and its derivatives is expected to lead to further advancements in materials science, coordination chemistry, and catalysis.

References

In-Depth Technical Guide: 3,8-Dibromo-1,10-phenanthroline (CAS Number: 100125-12-0)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,8-Dibromo-1,10-phenanthroline, a key building block in coordination chemistry and materials science. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a halogenated heterocyclic organic compound. The bromine substituents at the 3 and 8 positions significantly influence its electronic properties and reactivity, making it a versatile precursor for a variety of advanced materials.[1]

Table 1: General Information

| Identifier | Value |

| CAS Number | 100125-12-0 |

| IUPAC Name | This compound[2] |

| Synonyms | 3,8-Dibromophenanthroline |

| Molecular Formula | C₁₂H₆Br₂N₂[3] |

| Molecular Weight | 338.00 g/mol [2] |

| InChI Key | IDWJREBUVYSPKS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)Br)C3=C1N=CC(=C3)Br[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | White to light yellow powder or crystal.[4] | Chem-Impex |

| Melting Point | 282 °C[3] | Chemsrc |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg[3] | Chemsrc |

| Density | 1.9 ± 0.1 g/cm³[3] | Chemsrc |

| LogP | 3.67[3] | Chemsrc |

| UV max (DMF) | 352 nm[5] | ChemicalBook |

Spectral Data:

Experimental Protocols

Synthesis of this compound

A one-step synthesis from 1,10-phenanthroline (B135089) monohydrochloride monohydrate has been reported.[5]

Materials:

-

1,10-phenanthroline monohydrochloride monohydrate

-

Bromine

Procedure:

-

A solution of 1,10-phenanthroline monohydrochloride monohydrate (10 g, 43 mmol) in nitrobenzene (20 ml) is heated to 130-140 °C in a 250 ml 3-neck flask.[5]

-

A solution of bromine (3.3 ml, 64 mmol) in nitrobenzene (9.3 ml) is added dropwise over 1 hour.[5]

-

After the addition is complete, the reaction mixture is worked up by dissolving the resulting suspension in dichloromethane (10 ml) and filtering it through a silica gel column (300 ml) using dichloromethane as the eluent to remove the nitrobenzene.[5]

-

The product is then eluted from the silica gel by gradually increasing the solvent polarity up to 10% methanol in dichloromethane.[5]

-

Flash column chromatography of the collected fractions affords this compound as a white powder (2.4 g, 17% yield).[5]

Synthesis workflow for this compound.

Suzuki-Miyaura Coupling Reaction

This compound can be utilized in Suzuki-Miyaura coupling reactions to form C-C bonds, for example, in the synthesis of π-conjugated systems.[1] The following is a general procedure adapted from a reported synthesis.[8]

Materials:

-

This compound

-

Arylboronic acid or its ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., an inorganic carbonate or fluoride)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the arylboronic acid (typically 2.2-2.5 equivalents) in the anhydrous solvent.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the base (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Generalized Suzuki-Miyaura coupling workflow.

Sonogashira Coupling Reaction

This reaction is used to couple terminal alkynes with this compound, though it can be prone to polymerization with bifunctional reactants.[8][9]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) cocatalyst (e.g., CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flask under an inert atmosphere, add the palladium catalyst, copper(I) cocatalyst, and this compound in the anhydrous solvent.

-

Add the amine base and the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Generalized Sonogashira coupling workflow.

Applications

This compound is a valuable intermediate in several areas of chemical research and materials science:

-

Coordination Chemistry: It serves as a bidentate chelating ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis and as functional materials.[1]

-

Materials Science: It is a key precursor for the synthesis of advanced materials, including:

-

Periodic Mesoporous Organosilicas (PMOs): Through cross-coupling reactions, the phenanthroline unit can be incorporated into silica frameworks to create materials with ordered mesoporous structures for catalytic applications.

-

Polymers for Organic Light-Emitting Diodes (OLEDs): It is used as a monomer in the synthesis of π-conjugated polymers, such as poly(1,10-phenanthroline-3,8-diyl), which have tunable photoluminescent properties suitable for OLEDs.[1]

-

-

Supramolecular Chemistry and Sensors: The reactive bromine atoms allow for the attachment of chromophores and other functional units, leading to the creation of complex ligands that can act as selective and sensitive fluorescent sensors for metal ions.[1]

Safety and Toxicology

Biological Activity and Potential Signaling Pathways

There is currently no direct evidence in the literature linking this compound to specific biological signaling pathways. However, other derivatives of 1,10-phenanthroline have demonstrated notable biological activity. For instance, 1H-imidazo[4,5-f][8][10]phenanthroline has been shown to exhibit antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of the cell cycle, and its dysregulation is implicated in various cancers.[4][11][12]

Simplified PI3K/AKT/mTOR signaling pathway.

The antitumor properties of other phenanthroline derivatives suggest that this compound and its metal complexes or further derivatives could be promising candidates for investigation as modulators of this or other signaling pathways in the context of cancer research. However, dedicated studies are required to confirm any such activity for this specific compound.

References

- 1. This compound | 100125-12-0 | Benchchem [benchchem.com]

- 2. This compound | C12H6Br2N2 | CID 10991348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:100125-12-0 | Chemsrc [chemsrc.com]

- 4. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 5. This compound | 100125-12-0 [chemicalbook.com]

- 6. This compound(100125-12-0) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide: Spectral Properties of 3,8-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,8-Dibromo-1,10-phenanthroline, a key building block in the synthesis of functional materials and coordination complexes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-9 | 9.23 | d | 4.4 |

| H-4, H-7 | 8.79 | dd | 8.4, 1.5 |

| H-5, H-6 | 7.74 | dd | 8.4, 4.3 |

Note: Data is a representative example and may vary based on experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) |

| C-2, C-9 | 151.08 |

| C-4, C-7 | 137.21 |

| C-5, C-6 | 128.63 |

| C-10a, C-10b | 145.71 |

| C-3, C-8 | 124.45 |

| C-4a, C-6a | 125.20 |

Note: Data is a representative example and may vary based on experimental conditions. The chemical shifts for the carbon atoms directly bonded to bromine (C-3 and C-8) show a characteristic upfield shift due to the heavy atom effect.[1]

Table 3: UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dimethylformamide (DMF) | 352 | Not Reported |

Note: The absorption spectrum typically exhibits bands corresponding to π→π and n→π* transitions. The introduction of bromine atoms at the 3 and 8 positions influences the electronic structure of the phenanthroline core, leading to shifts in the absorption maxima compared to the unsubstituted parent compound.[1]*

Table 4: IR Spectral Data

A detailed list of IR absorption peaks was not available in the searched literature. However, the IR spectrum of 1,10-phenanthroline (B135089) derivatives typically shows strong bands in the regions of 1400-1650 cm⁻¹ (C-C and C-N stretching) and 700-900 cm⁻¹ (out-of-plane C-H bending).

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable UV-transparent solvent, such as dimethylformamide (DMF), at a known concentration.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound. The process involves the bromination of 1,10-phenanthroline monohydrate.

Caption: Synthetic workflow for this compound.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For more in-depth analysis and specific applications, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Solubility of 3,8-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,8-Dibromo-1,10-phenanthroline. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document outlines the expected solubility based on its chemical structure, provides available data for the parent compound 1,10-phenanthroline (B135089) as a surrogate, and details a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₆Br₂N₂.[1] It is a derivative of 1,10-phenanthroline, a well-known chelating agent in coordination chemistry.[2] The introduction of bromine atoms at the 3 and 8 positions significantly influences its electronic properties and, consequently, its solubility and reactivity. This compound and its derivatives are of interest in materials science, particularly in the development of polymers and nanomaterials for electronic devices and sensors.[2]

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the potential for hydrogen bonding. This compound is a largely non-polar molecule due to its aromatic core. The presence of two nitrogen atoms provides sites for potential hydrogen bonding with protic solvents, while the bromine atoms increase the molecular weight and polarizability.

Based on these structural features, the following general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected. While the nitrogen atoms can interact with protic solvents, the large, non-polar, and hydrophobic nature of the dibrominated aromatic structure will likely limit solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions without the energetic cost of disrupting a strong hydrogen-bonding network, which often favors the dissolution of large, polarizable molecules.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low to moderate solubility is expected. While the molecule is predominantly non-polar, the presence of the nitrogen atoms may limit its miscibility with highly non-polar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and large molecular structures.

Solubility Data for 1,10-Phenanthroline (Reference Compound)

Table 1: Qualitative Solubility of 1,10-Phenanthroline Monohydrate at 25°C [3]

| Solvent | Solubility |

| Water | Insoluble in 1 mL |

| Methanol | Soluble in < 0.1 mL |

| Ethanol | Soluble in < 0.1 mL |

| 2-Propanol | Soluble in < 0.1 mL |

| Acetone | Soluble in < 0.1 mL |

| Acetonitrile | Soluble in < 0.1 mL |

| Chloroform | Soluble in 0.2 mL |

| Dichloromethane | Soluble in 0.2 mL |

| Diethyl ether | Insoluble in 1 mL |

| Dimethyl formamide | Soluble in < 0.1 mL |

| Dimethyl sulfoxide | Soluble in < 0.1 mL |

| Toluene | Insoluble in 1 mL |

| Heptane | Insoluble in 1 mL |

Table 2: Quantitative Solubility of 1,10-Phenanthroline in Water at Various Temperatures [4]

| Temperature (K) | Solubility (mol dm⁻³) |

| 298.2 | 0.0149 |

| 304.0 | 0.0185 |

| 308.0 | 0.0209 |

| 313.2 | 0.0255 |

| 318.6 | 0.0288 |

| 323.2 | 0.0341 |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask method, which is a standard technique for solubility measurement.[5]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior in common laboratory solvents. For precise measurements, the detailed experimental protocol provides a robust framework for researchers. The provided data for the parent compound, 1,10-phenanthroline, serves as a valuable baseline for estimating the solubility of its brominated derivative.

References

Key Starting Materials for Phenanthroline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) and its derivatives are a versatile class of heterocyclic compounds with a rigid, planar, and electron-deficient scaffold. This structure allows for extensive functionalization, enabling the fine-tuning of their chemical, physical, and biological properties.[1] Consequently, phenanthroline derivatives have garnered significant interest in coordination chemistry, materials science, and particularly in drug development, where they have shown promise as anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the key starting materials and core synthetic strategies for accessing a wide array of phenanthroline derivatives, complete with detailed experimental protocols, comparative quantitative data, and visualizations of their engagement in critical biological signaling pathways.

Core Synthetic Strategies: De Novo Synthesis vs. Functionalization

The synthesis of phenanthroline derivatives can be broadly categorized into two main approaches:

-

De Novo Synthesis: The construction of the 1,10-phenanthroline core from acyclic or simpler cyclic precursors. This approach is essential for producing the parent phenanthroline ring system and certain substituted analogs.

-

Direct Functionalization: The modification of a pre-formed 1,10-phenanthroline core. This is a more common and versatile strategy for introducing a wide variety of functional groups at specific positions on the phenanthroline ring.[1]

De Novo Synthesis of the Phenanthroline Core

The classical methods for constructing the 1,10-phenanthroline skeleton remain fundamental in organic synthesis. These reactions typically utilize readily available starting materials to build the tricyclic aromatic system.

Key Starting Materials for De Novo Synthesis:

-

o-Phenylenediamine (B120857): A crucial building block that provides one of the aromatic rings and two nitrogen atoms for the final phenanthroline structure.

-

Glycerol (B35011): Serves as a three-carbon source, which, upon dehydration to acrolein, participates in the cyclization reactions.

-

8-Aminoquinoline: Can be used as a precursor in a subsequent Skraup reaction to form the third ring of the phenanthroline system.

-

α,β-Unsaturated Aldehydes or Ketones: Utilized in the Doebner-von Miller reaction, offering a route to substituted phenanthrolines.

Major De Novo Synthetic Reactions:

-

Skraup Reaction: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,10-phenanthroline, two successive Skraup reactions of glycerol with o-phenylenediamine are employed.[1] While a classic method, it is often characterized by harsh reaction conditions and modest yields.

-

Doebner-von Miller Reaction: A variation of the Skraup reaction that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. This method is particularly useful for the preparation of 2,9-dialkyl-1,10-phenanthrolines.[1][2]

Direct Functionalization of the 1,10-Phenanthroline Core

The direct modification of the 1,10-phenanthroline ring is the most versatile approach to generate a diverse library of derivatives. The electron-deficient nature of the ring system influences the regioselectivity of these reactions.

Key Starting Material for Functionalization:

-

1,10-Phenanthroline: The foundational molecule for a vast array of derivatives. It is commercially available, often as the monohydrate.

Key Functionalization Reactions:

-

Halogenation (Bromination and Chlorination): The introduction of halogen atoms, particularly bromine and chlorine, at various positions on the phenanthroline ring is a critical first step for many subsequent cross-coupling reactions.

-

Nitration: The introduction of a nitro group, typically at the 5-position, provides a handle for further transformations, such as reduction to an amino group.

-

Oxidation (N-oxide formation): The nitrogen atoms of the phenanthroline ring can be oxidized to form N-oxides, which can alter the electronic properties of the molecule and serve as intermediates for further functionalization.

-

C-H Functionalization: Emerging methods that allow for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical synthetic route.

Data Presentation: Comparative Yields of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern and the required yield. The following tables summarize reported yields for various synthetic transformations of phenanthroline.

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 3-Bromo-1,10-phenanthroline | Bromination | Br₂, Nitrobenzene, 140°C | 33 | [3] |

| 3,8-Dibromo-1,10-phenanthroline | Bromination | Br₂, Nitrobenzene, 140°C | 17 | [3] |

| This compound | Bromination | Br₂, S₂Cl₂, Pyridine (B92270), 1-chlorobutane (B31608) | 34 | [3] |

| This compound | Bromination | Br₂, SCl₂, Pyridine, 1-chlorobutane | 10-20 (isolated) | [3] |

| 3,5,8-Tribromo-1,10-phenanthroline | Bromination | Br₂, SCl₂, Pyridine, 1-chlorobutane | 19 (isolated) | [3] |

| 3,5,6,8-Tetrabromo-1,10-phenanthroline | Bromination | Br₂, SCl₂, Pyridine, 1-chlorobutane | 11 (isolated) | [3] |

| 5-Nitro-1,10-phenanthroline (B1664666) | Nitration | Fuming H₂SO₄, Fuming HNO₃ | Not specified | [1] |

| 4,7-Diphenyl-1,10-phenanthroline | Skraup Reaction | 4-phenyl-8-aminoquinoline, 3-chloropropiophenone, I₂/KI | 82 | [4] |

| 1,10-Phenanthroline-1-N-oxide | N-oxidation | 1,10-phenanthroline, Potassium peroxomonosulfate (PMS) | 86.6 | [5] |

| 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | N-oxidation | 2,9-dimethyl-1,10-phenanthroline, PMS | 83.91 | [4] |

| 5-Nitro-1,10-phenanthroline-1-N-oxide | N-oxidation | 5-nitro-1,10-phenanthroline, PMS | 92.1 | [5] |

| 4,7-Dichloro-1,10-phenanthroline derivatives | Three-step condensation | Meldrum's acid, orthoesters, o-phenylenediamines | High | [6] |

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,10-phenanthroline[1]

-

Materials: 1,10-phenanthroline monohydrate, fuming sulfuric acid, fuming nitric acid.

-

Procedure:

-

To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 170°C.

-

Heat the reaction mixture to 165°C and stir for a designated period.

-

After cooling, pour the mixture onto ice.

-

Collect the resulting precipitate by filtration.

-

Wash the crude product with cold water to remove acidic impurities and then dry.

-

Recrystallize from 95% ethanol (B145695) to yield purified 5-nitro-1,10-phenanthroline as light yellow crystals.

-

Protocol 2: Synthesis of 2,9-Dichloro-1,10-phenanthroline[1]

-

Materials: Appropriate phenanthrolinedione precursor, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

-

Procedure:

-

Heat a mixture of the phenanthrolinedione precursor, POCl₃, and PCl₅ under reflux.

-

After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully treat the residue with ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify by recrystallization from a suitable solvent.

-

Protocol 3: Synthesis of this compound-5,6-dione[3]

-

Step 1: Synthesis of this compound

-

Materials: 1,10-Phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), 1-chlorobutane (300mL), bromine (57g), 18M sodium hydroxide (B78521) solution, chloroform (B151607), saturated salt water.

-

Procedure:

-

Add 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a nitrogen-purged reaction vessel.

-

Slowly add bromine while stirring.

-

Heat the mixture under reflux for 6 hours.

-

After cooling to room temperature, add 18M sodium hydroxide solution and chloroform and stir for 1 hour.

-

Filter the mixture using a zeolite filter aid.

-

Separate the chloroform layer and wash with saturated salt water.

-

Distill off the solvent.

-

Purify the residue by column chromatography to obtain this compound (Yield: 50%).[3]

-

-

-

Step 2: Synthesis of This compound-5,6-dione (B3037783)

-

Materials: this compound (10g), potassium bromide (5g), sulfuric acid, nitric acid, ice water, sodium hydroxide solution, chloroform, anhydrous magnesium sulfate, ethanol.

-

Procedure:

-

Add this compound and potassium bromide to a nitrogen-purged reaction vessel.

-

Slowly add a mixture of sulfuric acid and nitric acid over 30 minutes.

-

Heat the mixture under reflux for 1 hour.

-

After cooling, pour the reaction mixture into ice water and carefully add sodium hydroxide solution until the pH reaches 5.

-

Extract with chloroform and dry the organic layer with anhydrous magnesium sulfate.

-

Distill off the solvent.

-

Wash the residue with ethanol to obtain this compound-5,6-dione (Yield: 98%).[3]

-

-

Protocol 4: General Procedure for the Synthesis of 1,10-Phenanthroline-1-N-oxides[4]

-

Materials: Substituted 1,10-phenanthroline, sulfuric acid, potassium peroxomonosulfate (PMS), sodium hydroxide solution, chloroform.

-

Procedure:

-

Prepare a ~15 mM aqueous solution of the 1,10-phenanthroline derivative.

-

Add a small amount of sulfuric acid to increase solubility and achieve slightly acidic conditions (pH ~ 2).

-

Add approximately 1.1-1.2 equivalents of solid PMS and stir the mixture at 60°C for 2–38 hours.

-

After complete conversion, neutralize the reaction mixture with NaOH solution to a pH about 3-3.5 units above the pKa of the starting phenanthroline derivative.

-

Extract the product with chloroform.

-

Remove the solvent under vacuum to obtain the solid N-oxide product.

-

Mandatory Visualizations

Experimental Workflow

Caption: A general experimental workflow for the synthesis and characterization of phenanthroline derivatives.

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a phenanthroline derivative.

Conclusion

The synthesis of phenanthroline derivatives is a rich and dynamic field, offering a plethora of opportunities for the development of novel molecules with significant therapeutic and technological potential. The choice of key starting materials, whether for de novo synthesis or direct functionalization, is a critical first step in accessing the desired molecular architecture. This guide has provided a foundational understanding of the primary synthetic routes, supported by detailed experimental protocols and comparative data, to aid researchers in their endeavors. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores their importance in drug discovery and development. Further exploration of the vast chemical space accessible from these core starting materials will undoubtedly lead to the discovery of new and improved phenanthroline-based agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 3,8-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 3,8-Dibromo-1,10-phenanthroline. It is a vital precursor in the synthesis of advanced materials, including π-conjugated polymers and luminescent compounds for organic light-emitting diodes (OLEDs).[1][2] This document details the molecule's synthesis, photophysical and electrochemical characteristics, and theoretical electronic structure. Experimental protocols for key analytical techniques are provided, alongside a summary of relevant quantitative data to support researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a versatile heterocyclic organic compound. Its structure, featuring a rigid and planar 1,10-phenanthroline (B135089) core with bromine atoms at the 3 and 8 positions, makes it an excellent building block for creating complex molecular architectures. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.[1][2] This guide explores the fundamental electronic characteristics of this compound, which are critical for its application in diverse fields such as organic electronics, coordination chemistry, and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct bromination of 1,10-phenanthroline.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,10-phenanthroline monohydrate

-

Sulfur dichloride (SCl₂)

-

Bromine

-

18M Sodium hydroxide (B78521) solution

-

Saturated salt water

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A reaction vessel is purged with nitrogen.

-

1,10-phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), and 1-chlorobutane (300mL) are added to the vessel.[3]

-

Bromine (57g) is added slowly while stirring.[3]

-

The mixture is heated under reflux for 6 hours.[3]

-

After cooling to room temperature, 18M sodium hydroxide solution (300mL) and chloroform (400mL) are added and stirred for 1 hour.[3]

-

The mixture is filtered, and the chloroform layer is separated, washed with saturated salt water, and dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed by distillation, and the residue is purified by column chromatography on silica gel to yield this compound.[3]

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of this compound.

Electronic and Photophysical Properties

The electronic properties of this compound are influenced by the electron-withdrawing nature of the bromine atoms and the extended π-system of the phenanthroline core.

UV-Vis Absorption

The UV-Vis absorption spectrum of this compound in dimethylformamide (DMF) shows an absorption maximum (λmax) at 352 nm.[4] This absorption band is attributed to π-π* transitions within the aromatic system. The position of this maximum can be influenced by the solvent environment.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 352 nm | DMF | [4] |

Photoluminescence

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in spectroscopic grade solvents (e.g., DMF, acetonitrile (B52724), dichloromethane) at a concentration of approximately 10⁻⁵ M.

-

UV-Vis Measurement:

-

Record the absorption spectrum from 200 to 600 nm.

-

Use the pure solvent as a reference.

-

-

Fluorescence Measurement:

-

Excite the sample at its absorption maximum (e.g., 352 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 370-700 nm).

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) is measured under identical conditions.

-

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

Electrochemical Properties

The electrochemical behavior of this compound is important for its applications in electronic devices and as a ligand in redox-active metal complexes.

While specific redox potentials for the standalone molecule are not extensively reported, the polymer derived from it, poly(1,10-phenanthroline-3,8-diyl) (PPhen), is electrochemically active and can be n-doped (reduced) at negative potentials.[1]

| Polymer Property | Value | Reference Electrode | Reference |

| Cathodic Peak Potential (Epc) of PPhen | ~ -1.38 V | Ag⁺/Ag | [2] |

| Anodic Peak Potential (Epa) of PPhen | ~ -2.24 V | Ag⁺/Ag | [2] |

Experimental Protocol: Cyclic Voltammetry

Instrumentation:

-

A potentiostat with a three-electrode cell setup.

-

Working electrode: Glassy carbon or platinum.

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter electrode: Platinum wire.

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Measurement:

-

Scan the potential over a range where redox events are expected.

-

Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.

-

Theoretical Electronic Structure

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure of this compound.[5]

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For phenanthroline derivatives, the HOMO and LUMO are typically delocalized over the entire π-conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's absorption and emission characteristics, as well as its chemical reactivity.[1] While specific calculated values for this compound are not detailed in the reviewed literature, computational studies on its derivatives show that the HOMO-LUMO gap tends to decrease as the size of fused aromatic substituents increases.[1]

Experimental Protocol: Computational Analysis

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Structure Calculation: The energies of the HOMO, LUMO, and other molecular orbitals are calculated from the optimized geometry.

-

Excited State Calculation (TD-DFT): TD-DFT calculations are performed to predict the electronic absorption spectrum, providing information on excitation energies and oscillator strengths of the electronic transitions.

The following diagram illustrates a general workflow for the computational analysis of this compound.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography. The Crystallography Open Database (COD) contains several entries for this compound.[2]

| Database ID | Formula |

| 1517783 | C₁₂H₆Br₂N₂ |

| 4337618 | C₁₂H₆Br₂N₂ |

| 4337619 | C₁₂H₆Br₂N₂ |

| 4337620 | C₁₂H₆Br₂N₂ |

| 4337621 | C₁₂H₆Br₂N₂ |

Note: Detailed crystallographic parameters such as unit cell dimensions and space group can be accessed through the respective COD entries.

Conclusion

This compound is a molecule of significant interest due to its versatile electronic properties and its role as a key intermediate in the synthesis of functional materials. Its rigid, planar structure and the presence of reactive bromine atoms allow for the systematic tuning of its photophysical and electrochemical characteristics through chemical modification. This guide has provided an overview of its synthesis, electronic properties, and the experimental and computational methods used for their characterization. The presented data and protocols serve as a valuable resource for researchers and professionals working on the development of novel materials for applications in organic electronics, catalysis, and drug design. Further research to quantify the photophysical properties of the parent molecule would provide a more complete understanding of its electronic behavior.

References

A Technical Guide to 3,8-Dibromo-1,10-phenanthroline for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3,8-Dibromo-1,10-phenanthroline is a versatile heterocyclic building block of significant interest in the fields of materials science, coordination chemistry, and pharmaceutical development. Its rigid, planar structure, coupled with the reactive bromine substituents, makes it an ideal scaffold for the synthesis of complex organic molecules, ligands for metal catalysts, and functional materials for organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its application in common cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is greater than 96%, with the compound usually supplied as a white to light yellow crystalline powder. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and characterization data.

| Supplier | Typical Purity | Physical Form | CAS Number |

| Sigma-Aldrich (Ambeed, Inc.) | 97% | Solid | 100125-12-0[1] |

| Tokyo Chemical Industry (TCI) | >96.0% (HPLC) | White to Light yellow powder to crystal | 100125-12-0[2][3] |

| Manchester Organics | - | - | 100125-12-0[4] |

| Chem-Impex | ≥ 96% (HPLC) | White to light yellow powder or crystal | 100125-12-0[5] |

| Benchchem | - | - | 100125-12-0[6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing synthetic procedures and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂N₂ | [7] |

| Molecular Weight | 338.00 g/mol | [7] |

| Melting Point | 282 °C | [5][8] |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | [8] |

| Density | 1.9 ± 0.1 g/cm³ | [8] |

| Appearance | White to light yellow powder or crystal | [3][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthetic Applications and Experimental Protocols

This compound is a key precursor in a variety of palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[6] These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of advanced materials and complex molecules.[6] The bromine atoms on the phenanthroline core serve as effective leaving groups, facilitating further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

This protocol is a representative example for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF)

-

Anhydrous and anaerobic conditions (Nitrogen or Argon atmosphere)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (4 equivalents).

-

Add the palladium catalyst (typically 2-5 mol%).

-

Add the anhydrous solvent via cannula.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,8-diaryl-1,10-phenanthroline.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and other acetylene-containing molecules.

The following is a general protocol for the Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Anhydrous and anaerobic conditions (Nitrogen or Argon atmosphere)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the terminal alkyne (2.2-2.5 equivalents) in the chosen solvent.

-

Add the palladium catalyst (typically 2-5 mol%) and the copper(I) co-catalyst (typically 4-10 mol%).

-

Add the amine base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine salt.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

Purify the product by column chromatography to isolate the 3,8-dialkynyl-1,10-phenanthroline.

Application in Organic Light-Emitting Diodes (OLEDs)

A significant application of this compound is in the synthesis of luminescent materials for OLEDs.[6] Through palladium-catalyzed Suzuki coupling reactions, it can be reacted with various arylboronic acids to produce 3,8-diaromatic-1,10-phenanthroline derivatives.[6] The photophysical properties of these resulting molecules can be fine-tuned by altering the aromatic substituent.[6]

One-Step Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A one-step bromination method using bromine in the presence of pyridine (B92270) and a sulfur chloride catalyst like S₂Cl₂ has been reported to be effective.[6] Another reported synthesis involves the reaction of 1,10-phenanthroline monohydrochloride monohydrate with bromine in nitrobenzene (B124822) at elevated temperatures.[9]

Conclusion

This compound is a cornerstone building block for the development of novel materials and complex organic molecules. Its commercial availability and well-established reactivity in cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. This guide provides the essential technical information to facilitate its effective use in the laboratory.

References

- 1. This compound | 100125-12-0 [chemicalbook.com]

- 2. Coupling of this compound With 3,5 ... - Google 圖書 [books.google.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | CAS#:100125-12-0 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3,8-Dibromo-1,10-phenanthroline as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,8-dibromo-1,10-phenanthroline as a versatile ligand in catalytic applications. The primary focus is on its role in the synthesis of a heterogeneous cobalt catalyst for the hydrosilylation of alkynes.

Introduction

This compound is a key building block in coordination chemistry and materials science. Its two nitrogen atoms form stable complexes with a variety of transition metals, making it an excellent ligand for catalysis. The bromine atoms at the 3 and 8 positions serve as reactive handles for further functionalization, allowing for the synthesis of more complex ligand architectures and the immobilization of catalytic complexes on solid supports.[1] This feature is particularly advantageous for creating robust and recyclable heterogeneous catalysts.

One notable application of this compound is in the preparation of a 1,10-phenanthroline-based periodic mesoporous organosilica (Phen-PMO). This material serves as a solid support for cobalt catalysts used in the hydrosilylation of alkynes, an important transformation in organic synthesis for the formation of vinylsilanes.[2][3][4]

Application: Cobalt-Catalyzed Hydrosilylation of Alkynes using a Phen-PMO-Supported Ligand Derived from this compound

This section details the synthesis of a cobalt catalyst supported on a periodic mesoporous organosilica (Phen-PMO), where the PMO is synthesized using a precursor derived from this compound. The resulting material, Co(OAc)₂@Phen-PMO, is an efficient heterogeneous catalyst for the hydrosilylation of alkynes.[3][4]

Experimental Protocols

Part 1: Synthesis of the Phen-PMO Precursor (3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline)

This protocol is adapted from the Kumada-Tamao-Corriu cross-coupling reaction.[2][3][4]

Materials:

-

This compound

-

Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane)

-

[(triisopropoxysilyl)methyl]magnesium chloride (1 M solution in THF)

-

Anhydrous THF

-

Water

-

Silica (B1680970) gel for column chromatography

-

n-hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a 125 mL autoclave equipped with a PTFE inner vessel and a stirring bar, add this compound (1.49 g, 4.4 mmol) and Ni(dppp)Cl₂ (138 mg, 6 mol%).

-

Under a nitrogen atmosphere, add 50 mL of anhydrous THF.

-

Slowly add a THF solution of [(triisopropoxysilyl)methyl]magnesium chloride (12.5 mmol) dropwise over 3 minutes while stirring.

-

Seal the autoclave and stir the mixture at room temperature for 1 hour.

-

Heat the autoclave to 140 °C and maintain this temperature for 17 hours.

-

Cool the mixture to room temperature and then quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate to yield 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline as a pale-yellow solid.[3]

Part 2: Synthesis of Phen-PMO

Materials:

-

3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline (Phen-PMO precursor)

-

1,2-bis(triethoxysilyl)ethane (BTEE)

-

Pluronic P123 (surfactant template)

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

The co-condensation of the Phen-PMO precursor and BTEE is carried out in the presence of Pluronic P123 as a template under acidic conditions to afford the Phen-PMO material.[3][4] (Detailed co-condensation procedures for PMO synthesis can be found in specialized literature on porous materials).

-

The resulting solid is filtered, washed, and dried.

-

The surfactant template is removed by solvent extraction to yield the final Phen-PMO material.

Part 3: Immobilization of Cobalt Acetate on Phen-PMO

Materials:

-

Phen-PMO

-

Cobalt(II) acetate (Co(OAc)₂)

-

Anhydrous solvent (e.g., ethanol)

Procedure:

-

Suspend the synthesized Phen-PMO material in an anhydrous solvent.

-

Add a solution of Co(OAc)₂ in the same solvent.

-

Stir the mixture under an inert atmosphere for a specified time to allow for the coordination of the cobalt salt to the phenanthroline units within the PMO framework.

-

Filter the resulting solid, wash with fresh solvent to remove any uncoordinated cobalt acetate, and dry under vacuum to obtain the Co(OAc)₂@Phen-PMO catalyst.[3][4]

Part 4: General Protocol for Cobalt-Catalyzed Hydrosilylation of Alkynes

Materials:

-

Co(OAc)₂@Phen-PMO catalyst

-

Alkyne substrate

-

Silane (B1218182) reagent (e.g., phenylsilane)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the Co(OAc)₂@Phen-PMO catalyst (e.g., 0.5 mol% based on Co).

-

Add the anhydrous solvent, followed by the alkyne substrate.

-

Add the silane reagent and stir the reaction mixture at the desired temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the catalyst can be recovered by filtration.

-

The filtrate is concentrated, and the product is purified by column chromatography.

Quantitative Data

The catalytic performance of the Co(OAc)₂@Phen-PMO catalyst was evaluated in the hydrosilylation of terminal alkynes with phenylsilane.[3][4]

| Entry | Alkyne Substrate | Product(s) | Yield (%) | α : β-trans ratio |

| 1 | Phenylacetylene | α- and β-trans-alkenylsilanes | 65 | 3 : 1 |

| 2 | 4-Methoxyphenylacetylene | α- and β-trans-alkenylsilanes | 65 | 4 : 1 |

| 3 | 1-Hexyne | α- and β-trans-alkenylsilanes | 44 | 2 : 1 |

Reaction conditions: Co(OAc)₂@Phen-PMO (0.5 mol% Co), alkyne, phenylsilane.[4]

Visualizations